molecular formula C13H11NO3 B12069040 3-Methoxy-5-(pyridin-3-yl)benzoic acid

3-Methoxy-5-(pyridin-3-yl)benzoic acid

Cat. No.: B12069040
M. Wt: 229.23 g/mol
InChI Key: ARFFCXFTWAXSFW-UHFFFAOYSA-N
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Description

3-Methoxy-5-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO3 This compound features a benzoic acid core substituted with a methoxy group at the 3-position and a pyridin-3-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(pyridin-3-yl)benzoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and 3-bromopyridine.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is often employed to couple the 3-methoxybenzoic acid with 3-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-carboxy-5-(pyridin-3-yl)benzoic acid.

    Reduction: Formation of 3-methoxy-5-(pyridin-3-yl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives like 3-methoxy-5-(pyridin-3-yl)-2-bromobenzoic acid.

Scientific Research Applications

3-Methoxy-5-(pyridin-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the pyridinyl group, making it less versatile in terms of functionalization.

    5-(Pyridin-3-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    3,5-Dimethoxybenzoic acid: Contains an additional methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

3-Methoxy-5-(pyridin-3-yl)benzoic acid is unique due to the presence of both the methoxy and pyridinyl groups, providing a balance of electronic effects and potential for diverse chemical reactions. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

3-methoxy-5-pyridin-3-ylbenzoic acid

InChI

InChI=1S/C13H11NO3/c1-17-12-6-10(5-11(7-12)13(15)16)9-3-2-4-14-8-9/h2-8H,1H3,(H,15,16)

InChI Key

ARFFCXFTWAXSFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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